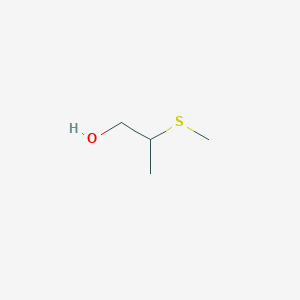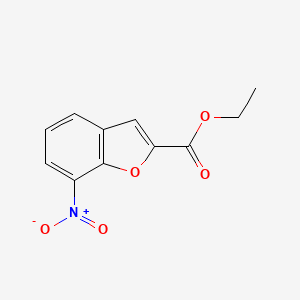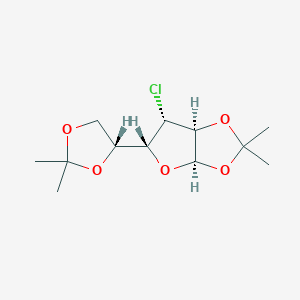
3-Chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
Vue d'ensemble
Description
3-Chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose (3-Cl-3dG) is a synthetic sugar molecule that is composed of three carbon atoms, four oxygen atoms, and one chlorine atom. It has a molecular weight of 180.5 g/mol and a melting point of 118-119°C. 3-Cl-3dG is a chiral compound, meaning that it has two different forms that are mirror images of each other. It is used in a variety of scientific research applications, including the study of biochemical and physiological effects and the development of new therapeutic agents.
Applications De Recherche Scientifique
Conformational Studies and Synthesis
Studies on derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, such as 3-deoxy-3-thioureido and 3-deoxy-3-fluoro derivatives, provide insights into their conformational behaviors and synthetic routes. For example, the conformational properties of 3-deoxy-3-thioureido derivatives were explored using temperature-variable 1H NMR spectroscopy, revealing the presence of intramolecular hydrogen bonding akin to peptide γ-turns (García Fernández et al., 1996). Similarly, the synthesis of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose demonstrated the compound's potential for further chemical transformations, leading to various fluorinated carbohydrates (Foster, Hems, & Webber, 1967).
Advanced Organic Synthesis
The compound and its derivatives serve as key intermediates in advanced organic synthesis, facilitating the development of novel structures and materials. For instance, the synthesis and crystal structure analysis of certain derivatives highlight their utility in constructing complex molecular architectures (Argentini, Weinreich, Oberti, & Ungaretti, 1986). Additionally, the production of glycopolymers containing D-glucose residues illustrates the compound's application in creating new materials with potential biomedical applications (Shinde & Pawar, 2009).
Catalysis and Chemical Transformations
Research on the compound's derivatives also extends to catalysis and chemical transformations, offering pathways to industrially relevant nitriles and other valuable chemicals. For example, vanadium-chloroperoxidase has been used to selectively transform amino acids into nitriles, demonstrating the enzymatic potential for clean oxidative decarboxylation (But, Le Nôtre, Scott, Wever, & Sanders, 2012).
Propriétés
IUPAC Name |
(3aR,5R,6S,6aS)-6-chloro-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDIVCAQXJYLP-JDDHQFAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556765 | |
| Record name | (3aR,5R,6S,6aS)-6-chloro-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose | |
CAS RN |
32785-94-7 | |
| Record name | 3-Chloro-3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32785-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,5R,6S,6aS)-6-chloro-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



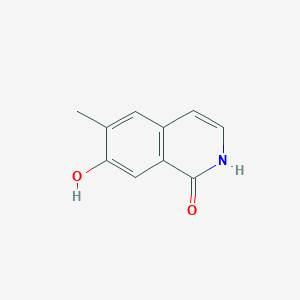

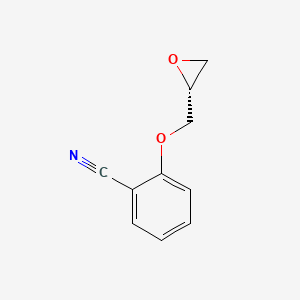
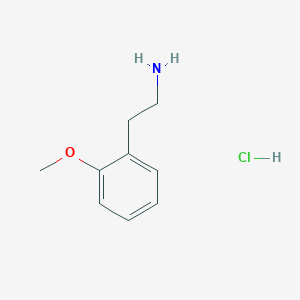
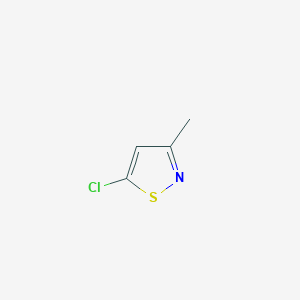

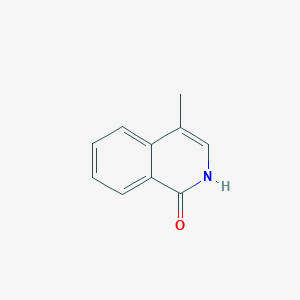
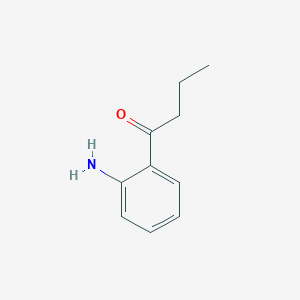
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)


![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)
